

# what is Alrizomadlin and how does it work

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## Compound Focus: Alrizomadlin

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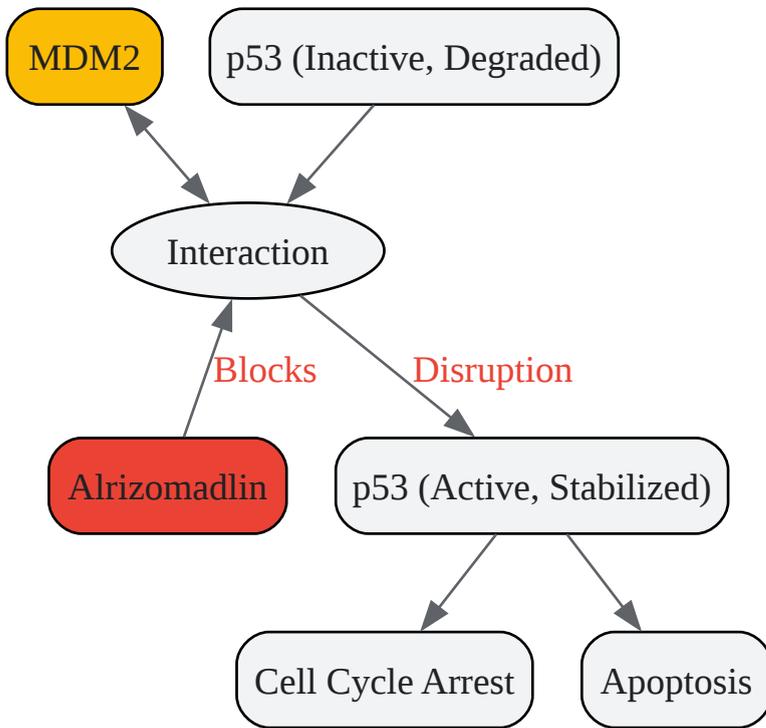
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## Mechanism of Action

**Alrizomadlin** works by disrupting a key mechanism that cancer cells use to evade growth control.

- **The p53 Tumor Suppressor and MDM2:** In normal cells, the p53 protein acts as a critical "guardian of the genome," inducing cell cycle arrest or apoptosis (programmed cell death) in response to cellular stress or damage. MDM2 is a natural negative regulator of p53; it binds to p53 and promotes its degradation, keeping p53 levels low in a normal feedback loop [1].
- **MDM2 Exploitation in Cancer:** Many cancers with wild-type (non-mutated) *TP53* (the gene that encodes p53) exploit this pathway by overexpressing MDM2, which leads to the constant suppression and degradation of functional p53, allowing the cancer cells to survive and proliferate [1].
- **Alrizomadlin's Role:** **Alrizomadlin** binds with high affinity to MDM2, blocking its interaction with p53 [2] [3]. This disruption stabilizes the p53 protein, leading to its accumulation and activation within the cell. Reactivated p53 then transcribes its target genes, ultimately triggering cell cycle arrest and apoptosis in cancer cells [1] [3].

The following diagram illustrates this core mechanism and its functional consequences.



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Core mechanism of **Alrizomadlin**: blocking the MDM2-p53 interaction to activate p53.

## Clinical Trial Data and Efficacy

**Alrizomadlin** has demonstrated promising antitumor activity in clinical trials, both as a single agent and in combination with other therapies.

Cancer Type	Regimen	Key Efficacy Findings (as of 2025 data)	Citation
Advanced Solid Tumors (Phase I)	Alrizomadlin Monotherapy	ORR: 10% (2/20); DCR: 60% (12/20). Efficacy was significantly higher in tumors with <b>MDM2 amplification</b> and <b>wild-type TP53</b> (ORR: 25%, DCR: 100%).	[1]
Adenoid Cystic Carcinoma (ACC)	Alrizomadlin Monotherapy	ORR: <b>16.7%</b> ; DCR: <b>100%</b> .	[4]

Cancer Type	Regimen	Key Efficacy Findings (as of 2025 data)	Citation
Malignant Peripheral Nerve Sheath Tumor (MPNST)	Alrizomadlin + PD-1 Inhibitor (Toripalimab)	Two patients achieved confirmed partial response (PR) with prolonged progression-free survival (PFS) of <b>60+</b> and <b>96+</b> weeks.	[4]
Biliary-Tract Cancer (BTC) & Liposarcoma (LPS)	Alrizomadlin + PD-1 Inhibitor (Toripalimab)	BTC: ORR 16.7%, DCR 100%. LPS: ORR 16.7%, DCR 66.7%.	[4]

## Key Experimental Findings from Preclinical and Clinical Studies

### Clinical Trial Design and Patient Monitoring

A first-in-human Phase I study established the safety profile and recommended dose. Key methodologies included [1]:

- **Study Design:** Open-label, dose-escalation and expansion trial (CTR20170975) using a "3 + 3" design.
- **Dosing Schedule:** Oral administration within 30-60 minutes after a meal, every other day for 21 days in a 28-day cycle.
- **Endpoints:** Primary endpoints were safety, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D). Secondary endpoints included pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy per RECIST 1.1.
- **Pharmacodynamic Biomarker:** Plasma levels of **Macrophage Inhibitory Cytokine-1 (MIC-1)** were measured as a biomarker indicative of p53 pathway activation [1].

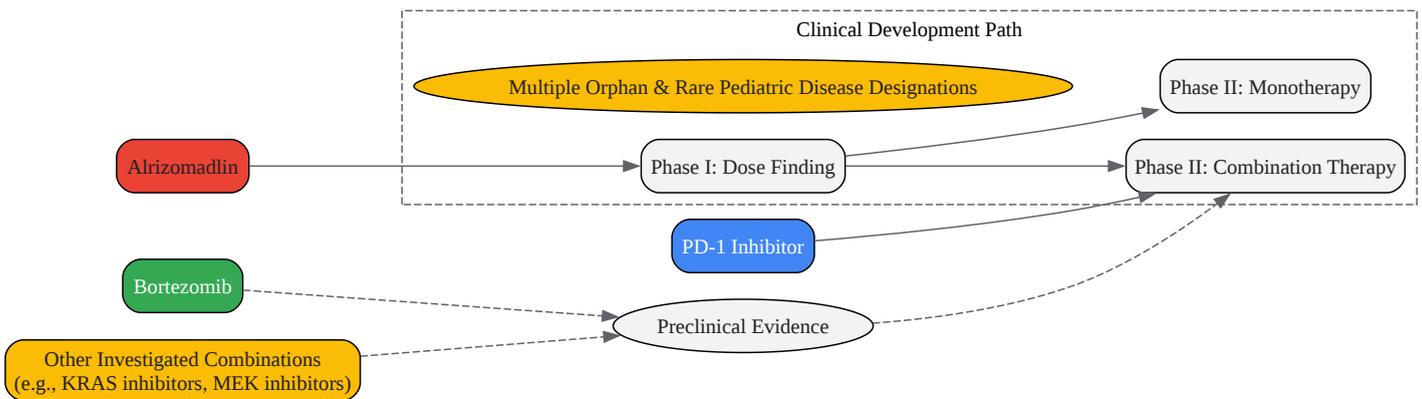
### Key Preclinical Combination Study

A 2025 study investigated **Alrizomadlin** with bortezomib (a proteasome inhibitor) in cervical cancer models, providing a template for combination protocol design [3]:

- **In Vitro Assays:**
  - **Cell Viability:** Assessed using the MTS assay.

- **Apoptosis:** Quantified by Annexin V/PI staining and flow cytometry.
- **Synergy Calculation:** The Combination Index (CI) was calculated using CompuSyn software (CI < 0.7 indicates synergy).
- **Protein & Gene Expression:** Western blotting and quantitative RT-PCR to analyze changes in p53, p21, BCL-2 family proteins, and MAPK/AKT pathway components.
- **In Vivo Model:**
  - **Xenograft Model:** Established by subcutaneously injecting HeLa cells into female Balb/C nude mice.
  - **Histological Analysis:** Tumor tissues were analyzed via H&E staining, immunohistochemistry (IHC) for p21 and BCL-2, and immunofluorescence for Ki-67 (proliferation) and TUNEL (apoptosis).

The clinical development path and key combination strategies are summarized in the diagram below.



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**Alrizomadlin** clinical development pathway and key combination strategies.

## Safety and Tolerability Profile

The safety data from clinical trials indicates a manageable safety profile with defined hematological toxicities.

- **Most Common Grade 3/4 TRAEs** (Phase I, Monotherapy): Thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), and anemia (23.8%) [1].
- **Combination Therapy** (with Toripalimab): In patients receiving **alrizomadlin** 150 mg, 44.4% experienced Grade 3 or higher TRAEs, with 29.6% reporting treatment-related serious adverse events (SAEs) [4].
- **Dose-Limiting Toxicity (DLT)**: Thrombocytopenia and febrile neutropenia were observed at a 200 mg dose, establishing the maximum tolerated dose (MTD) at 150 mg and the recommended Phase II dose (RP2D) at 100 mg [1].

**Alrizomadlin** represents a promising targeted therapy for cancers with wild-type p53. Its ability to restore p53 function and synergize with other agents like immunotherapies and proteasome inhibitors supports its continued clinical development across a range of solid tumors and hematologic malignancies.

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